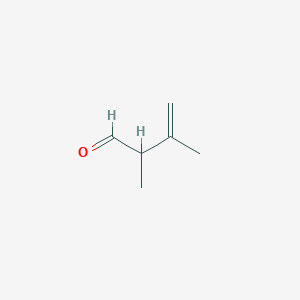
2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C11H13BrO2. This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further connected to a methylpropanoic acid moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylbenzoic acid. The process begins with the dropwise addition of liquid bromine to 2-methylbenzoic acid in the presence of a catalyst such as Fe3+. The reaction is carried out in water as a solvent, and the mixture is stirred at room temperature. After the reaction is complete, the product is crystallized and filtered, followed by washing with toluene to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of water as a solvent and the addition of a catalyst ensure high purity and yield of the final product. The process is cost-effective and requires relatively simple operational conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-(5-Bromo-2-methylphenyl)acetic acid.
Reduction: 2-(5-Methylphenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting metabolic disorders.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
5-Bromo-2-methylbenzoic acid: Lacks the additional methyl group on the propanoic acid moiety.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains a thiophene ring and a fluorophenyl group, making it structurally more complex
Uniqueness
2-(5-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-5-8(12)6-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
VWUZROHQLOIHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


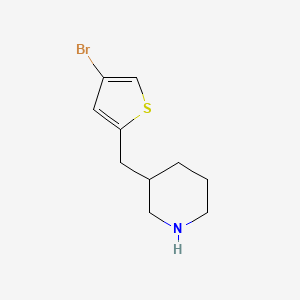
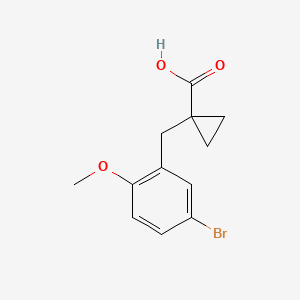
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
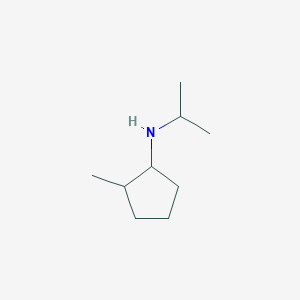
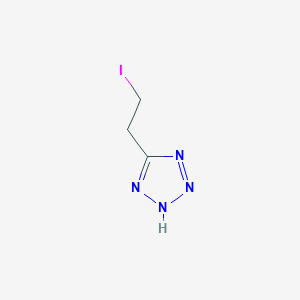
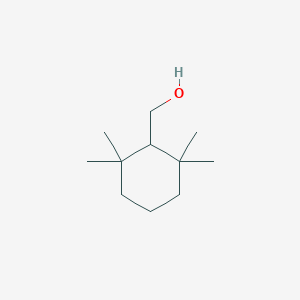
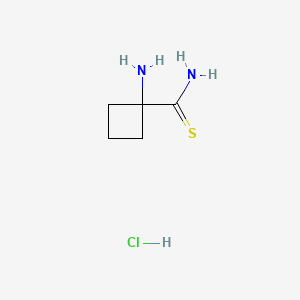
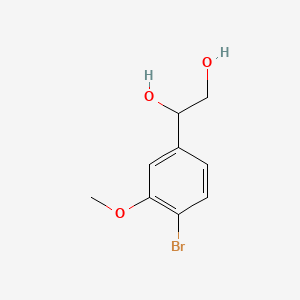

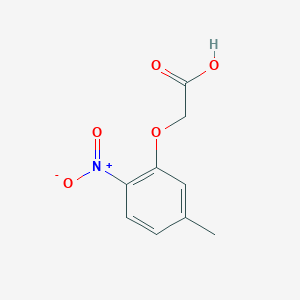
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
